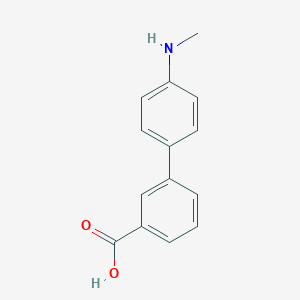

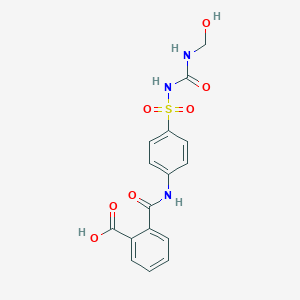

4'-(Methylamino)biphenyl-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

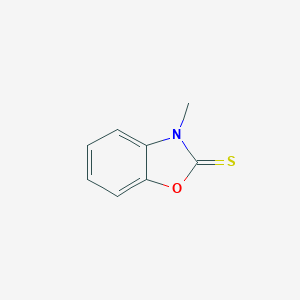

4-(Methylamino)biphenyl-3-carboxylic acid, also known as MABA, is a chemical compound that has been widely used in scientific research due to its unique properties. MABA is a derivative of biphenyl and has a methylamino group attached to one of the phenyl rings. This compound has a range of applications in the field of biochemistry and pharmacology.

Scientific Research Applications

Organic Synthesis

4’-(Methylamino)biphenyl-3-carboxylic acid: is a valuable compound in organic synthesis. Its structure, featuring a carboxylic acid group, allows it to participate in various chemical reactions. It can be used to synthesize complex molecules by forming amide bonds in peptide coupling reactions. Additionally, its biphenyl core can be functionalized to create ligands for transition metal catalysis, which are crucial in cross-coupling reactions .

Medicinal Chemistry

In medicinal chemistry, 4’-(Methylamino)biphenyl-3-carboxylic acid serves as a building block for drug development. Its biphenyl moiety is a common pharmacophore in pharmaceuticals, and the presence of the carboxylic acid group allows for further derivatization. It can be used to create new compounds with potential biological activity, such as enzyme inhibitors or receptor modulators .

Nanotechnology

The application of 4’-(Methylamino)biphenyl-3-carboxylic acid in nanotechnology is emerging. The compound can be used to modify the surface of nanoparticles, enhancing their dispersion and stability in various media. This modification is crucial for the production of nanomaterials with specific properties, such as increased reactivity or targeted delivery in biomedical applications .

Polymer Science

In polymer science, 4’-(Methylamino)biphenyl-3-carboxylic acid can be incorporated into polymers as a monomer. Its aromatic structure can contribute to the thermal stability and rigidity of the resulting polymers. Moreover, the carboxylic acid functionality allows for post-polymerization modifications, which can introduce additional properties like solubility or bioactivity .

Environmental Science

The role of 4’-(Methylamino)biphenyl-3-carboxylic acid in environmental science is related to its potential use as an intermediate in the synthesis of environmentally friendly materials. Its derivatives could be used in the development of biodegradable plastics or as part of organic photovoltaic cells, contributing to sustainable technologies .

Analytical Chemistry

In analytical chemistry, 4’-(Methylamino)biphenyl-3-carboxylic acid can be used as a standard or reference compound in various chromatographic and spectroscopic methods. Its well-defined structure and properties make it suitable for calibrating instruments and validating analytical methods, ensuring accurate and reliable measurements .

Biochemistry

Finally, in biochemistry, 4’-(Methylamino)biphenyl-3-carboxylic acid might be used to study protein-ligand interactions. The compound’s ability to bind to proteins can be explored to understand the binding dynamics and to design inhibitors or probes for biochemical pathways .

properties

IUPAC Name |

3-[4-(methylamino)phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-15-13-7-5-10(6-8-13)11-3-2-4-12(9-11)14(16)17/h2-9,15H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDSLJHRGXISFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20609276 |

Source

|

| Record name | 4'-(Methylamino)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(Methylamino)biphenyl-3-carboxylic acid | |

CAS RN |

1215206-62-4 |

Source

|

| Record name | 4'-(Methylamino)[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20609276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3,4-Dihydroxyphenyl)methyl]benzene-1,2-diol](/img/structure/B89054.png)